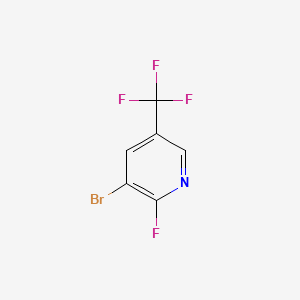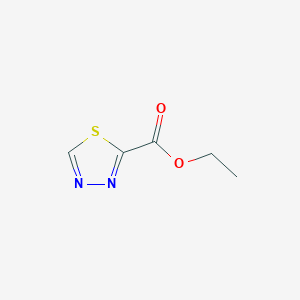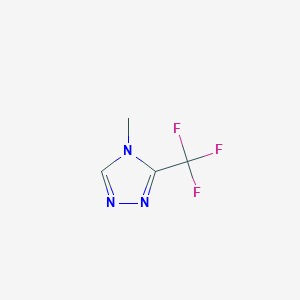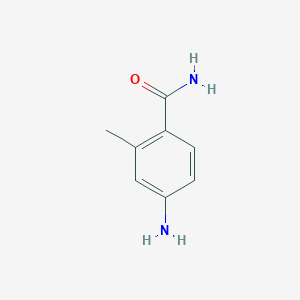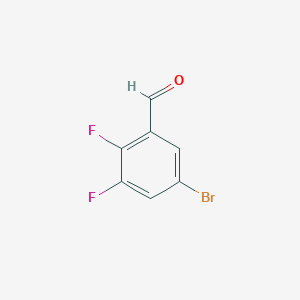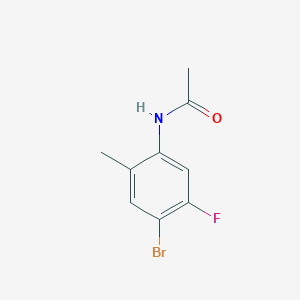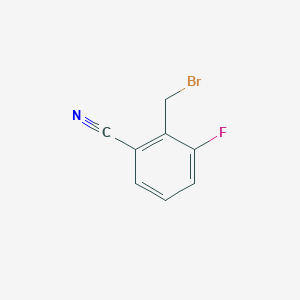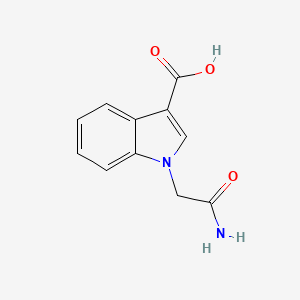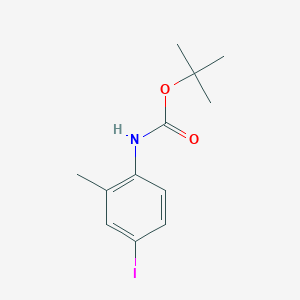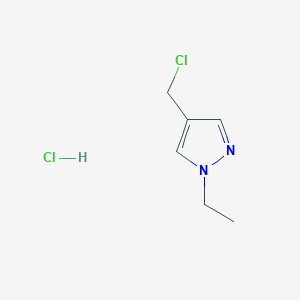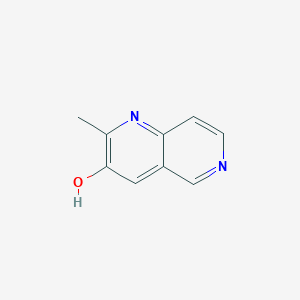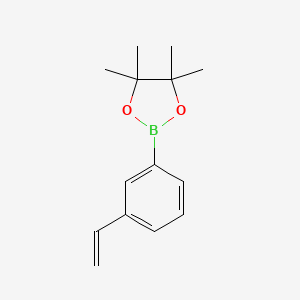
2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a derivative of dioxaborolane, which is a class of boron-containing heterocycles with significant applications in organic synthesis and materials science. While the specific compound is not directly studied in the provided papers, related compounds with the dioxaborolane moiety have been investigated for various purposes, such as in the quantitative analysis of lignins , in the synthesis and structural determination of boron-containing compounds , and in the detection of trace ethylene glycol .
Synthesis Analysis
The synthesis of dioxaborolane derivatives typically involves the reaction of boronic acids or their esters with appropriate organic substrates. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . This method could potentially be adapted for the synthesis of 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane by choosing suitable starting materials and catalysts.
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives is characterized by the presence of a boron atom within a five-membered ring, which includes two oxygen atoms. The structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was elucidated using single-crystal X-ray diffraction, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . This information provides insight into the potential geometry and electronic structure of 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Chemical Reactions Analysis
Dioxaborolane derivatives are known to participate in various chemical reactions, particularly those involving the boron center. The boron atom can act as a Lewis acid, forming complexes with various nucleophiles. Additionally, these compounds can be involved in derivatization reactions, as demonstrated by the conversion of ethylene glycol to its corresponding cyclic boronate ester using phenyl boronic acid . Such reactivity could be expected from 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives are influenced by their molecular structure. For instance, the crystalline structure of a related compound, 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was determined to be orthorhombic with specific lattice constants . These properties are crucial for understanding the behavior of these compounds under different conditions. The analytical techniques used for the characterization of dioxaborolane derivatives, such as X-ray diffraction and gas chromatography coupled with mass spectrometry , are essential tools for determining their physical and chemical properties.
科学的研究の応用
-
Scientific Field: Applied Sciences
- Application : This compound was mentioned in a study examining the alkaloid and nitrogenated compound profiles of the aerial and radicular sections of Coryphantha macromeris plants .
- Methods : The study used Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-PDA-HESI-Orbitrap-MS/MS) for the analyses .
- Results : Under the working parameters, 78 compounds were detected, and 61 of them were identified .
-
Scientific Field: Chemical Science
- Application : In another study, polymers were explored as advanced antibacterial and antibiofilm agents for direct and combination therapies .
- Methods : The review surveys the structure–activity of advanced antimicrobial cationic polymers, including poly (α-amino acids), β-peptides, polycarbonates, star polymers and main-chain cationic polymers .
- Results : These molecules possess several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
Safety And Hazards
特性
IUPAC Name |
2-(3-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-6-11-8-7-9-12(10-11)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAMYNCWLIRUPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



